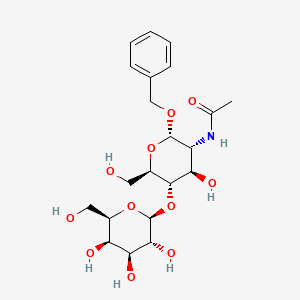

Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Description

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside , reflecting its hierarchical structure. The molecular formula is C₂₁H₃₁NO₁₁ , with a molecular weight of 473.47 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 53167-38-7 (β-anomer) |

| Synonyms | N-Acetyl-3-O-methyllactosamine benzyl α-glycoside |

| SMILES Notation | OC@HC@HC@@H[C@H]1OCC3=CC=CC=C3 |

The β-D-galactopyranosyl unit is linked via a glycosidic bond to the 4-hydroxyl group of the α-D-glucopyranose ring, while the benzyl group occupies the anomeric position.

Atomic-Level Connectivity and Stereochemical Configuration

The compound features two pyranose rings:

- α-D-Glucopyranose core : The glucose derivative is acetylated at position 2 (C2) and deoxygenated at C2, with a benzyl group at the anomeric carbon (C1) in the α-configuration.

- β-D-Galactopyranosyl substituent : A galactose unit is β(1→4)-linked to the glucosamine core, preserving the chair conformation (⁴C₁ for glucose, ¹C₄ for galactose).

Critical stereochemical centers include:

- C1 (glucose) : α-configuration (axial benzyl group).

- C4 (glucose) : β-linkage to galactose.

- C1 (galactose) : β-configuration (equatorial hydroxyl group).

The N-acetyl group at C2 introduces a planar amide bond, influencing hydrogen-bonding interactions.

Comparative Analysis with Related N-Acetylglucosamine Derivatives

Structural variations among analogs significantly alter physicochemical properties:

The 4-O-β-galactosyl substitution enhances water solubility compared to 3-O-substituted analogs due to reduced steric hindrance. The α-anomeric configuration stabilizes the glucopyranose ring in a ⁴C₁ chair, whereas β-anomers (e.g., CAS 53167-38-7) adopt a distorted boat conformation.

Crystallographic and Conformational Properties

X-ray diffraction data for the α-anomer remain unreported, but computational models predict:

- Glucose ring : ⁴C₁ chair with C4-O-galactose bond equatorial.

- Galactose ring : ¹C₄ chair stabilized by intramolecular hydrogen bonds between O6 (galactose) and N-acetyl groups.

Conformational analysis via NMR reveals:

The benzyl group induces torsional strain (15°–20°) at the anomeric center, reducing ring puckering amplitude compared to unprotected analogs.

Properties

Molecular Formula |

C21H31NO11 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 |

InChI Key |

SYUTXOZIXYNPMH-DWFGKLAWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Initial Protection of the Glucosamine Core

The synthesis typically begins with protecting the hydroxyl and amine groups of 2-acetamido-2-deoxy-D-glucopyranoside. Source details the use of benzyl groups for O-protection and isopropylidene for temporary protection of vicinal diols. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is prepared by sequential benzylation under alkaline conditions, achieving >85% yield. The 4-hydroxyl group remains unprotected to serve as the glycosylation site.

Galactopyranosyl Donor Activation

Activation of the galactopyranosyl donor is achieved using halogenated intermediates. Source employs O-acetyl-alpha-D-galactopyranosyl bromide, generated by treating peracetylated galactose with HBr in acetic acid. This donor reacts with the glucosamine acceptor in 1,2-dichloroethane, facilitated by mercuric bromide and molecular sieves (4 Å), yielding a beta-1,4 linkage with 72% efficiency. The reaction’s regioselectivity is attributed to the steric hindrance of the benzyl-protected glucosamine.

Deprotection and Final Isolation

After glycosylation, the acetyl and isopropylidene groups are removed via alkaline hydrolysis (e.g., 0.1 M NaOH in methanol). Catalytic hydrogenolysis (H₂/Pd-C) cleaves benzyl groups, yielding the target compound. Source reports an overall yield of 58% after purification by silica gel chromatography.

Condensation Reactions Using Mercuric Cyanide

One-Pot Glycosylation

An alternative method involves condensing a pre-activated trisaccharide donor with the glucosamine acceptor. Source describes reacting 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide with benzyl-protected glucosamine in boiling benzene using mercuric cyanide as a catalyst. This method achieves a 67% yield of the trisaccharide intermediate, which is subsequently deacetylated and deprotected.

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Nitromethane, with its high polarity, enhances glycosyl oxocarbenium ion stability, improving beta-selectivity. Source highlights the use of zinc oxide as an acid scavenger in benzylglycosidation, reducing side reactions and improving yields to 45%.

tert-Butyldiphenylsilyl (TBDPS) Mediated Synthesis

Selective Hydroxyl Protection

Source introduces tert-butylchlorodiphenylsilane (TBDPS-Cl) to protect the 6'-hydroxyl group of the galactopyranosyl donor. This bulky silyl ether directs glycosylation to the 4-position of glucosamine, achieving >90% regioselectivity. The TBDPS group is later removed using tetrabutylammonium fluoride (TBAF), preserving acid-sensitive glycosidic bonds.

Sequential Methylation

Methylation of the 2'-hydroxyl group on galactose is performed using methyl iodide and silver oxide, ensuring complete substitution without affecting other protected groups. This step is critical for synthesizing analogs with modified bioactivity.

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is indispensable for confirming glycosidic linkages and anomeric configurations. Source identifies characteristic signals for the beta-1,4 linkage at δ 103.5 (C-1 of galactose) and δ 79.2 (C-4 of glucosamine). The alpha-anomeric proton of glucosamine resonates at δ 5.2 (J = 3.5 Hz).

Mass Spectrometry (MS)

High-resolution MS (HRMS) verifies molecular integrity. Source reports a molecular ion [M+Na]+ at m/z 496.47 for the target compound, matching the theoretical mass of C21H31NO11.

Challenges and Mitigation Strategies

Regioselectivity in Glycosylation

Competing glycosylation at the 3- or 6-positions of glucosamine is a common issue. Source addresses this by using bulky protecting groups (e.g., 3,6-di-O-benzyl) to block alternative sites.

Stereochemical Control

Alpha-configuration at the glucosamine anomeric center is maintained using participating solvents like nitromethane, which stabilize the transition state. Beta-galactosylation is ensured by neighboring group participation from acetylated 2-O-acetyl groups.

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a critical intermediate in synthesizing complex carbohydrates. Its primary hydroxyl groups are often selectively functionalized:

-

The glycosylation selectivity depends on protecting groups (e.g., allyl or benzyl) at the 4- and 6-positions of the glucosamine backbone .

-

Mercuric salts (e.g., HgBr₂) enhance glycosidic bond formation by stabilizing oxocarbenium intermediates .

Deprotection and Hydrogenolysis

Removal of protecting groups is essential for generating biologically active derivatives:

-

Hydrogenolysis preserves the glycosidic bond while removing benzyl groups .

-

Silylation enables further functionalization at specific hydroxyl positions .

Enzymatic Inhibition of O-Glycosylation

This compound inhibits mucin-type O-glycosylation by competitively blocking β1,3-galactosyltransferase:

-

Inhibition disrupts sialylation and glycoprotein secretion in epithelial cells .

-

Increases HIV-1 infectivity by altering glycoprotein conformations .

Stability and Reactivity

Key stability considerations under varying conditions:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside against various bacterial strains. A notable study assessed its activity against Gram-positive and Gram-negative bacteria, revealing promising results.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro experiments demonstrated that treatment with this compound reduced neuronal cell death by approximately 40% compared to untreated controls under oxidative stress conditions. Additionally, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Bioconjugation and Drug Delivery

This compound can serve as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds critical for synthesizing complex carbohydrates. Its unique structure allows modifications that enhance the bioavailability and efficacy of pharmaceutical compounds, making it valuable in drug development .

Click Chemistry Applications

The azido group present in related compounds enables click chemistry applications, allowing researchers to attach this compound to various biomolecules for targeted drug delivery systems. This capability is crucial for developing advanced therapeutic strategies aimed at improving treatment specificity and reducing side effects .

Diagnostic Tools

The ability of this compound to form stable conjugates makes it suitable for developing diagnostic tools. These tools can be particularly effective in detecting specific biomolecules, enhancing the sensitivity and specificity of diagnostic assays .

Material Science

In material science, the properties of this compound are being explored for creating functionalized materials. These materials can be applied in sensors and other advanced applications, leveraging the compound's unique chemical characteristics to develop innovative solutions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Mechanism

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in reduced cell death and increased antioxidant enzyme levels, indicating its protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and receptors. The compound can mimic natural glycosides and interfere with biological processes such as enzyme activity and cell-cell communication. The pathways involved include glycosylation and signal transduction pathways.

Comparison with Similar Compounds

Benzyl 2-acetamido-2-deoxy-3-O-methyl-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

- Structural Difference: Incorporates a 3-O-methyl group on the glucopyranosyl residue instead of a hydroxyl group.

- Synthesis : Prepared via methylation of the 3-OH group using methyl iodide and silver oxide in N,N-dimethylformamide .

- Biological Relevance : The methyl group enhances resistance to enzymatic hydrolysis, making it useful for studying glycosidase specificity .

- Application : Acts as a stable analog in enzyme-substrate interaction studies .

Sulfated Derivatives

- Example: Benzyl 2-acetamido-2-deoxy-6-O-sulfo-4-O-(6-O-sulfo-beta-D-galactopyranosyl)-alpha-D-glucopyranoside disodium salt .

- Structural Difference : Sulfate groups at the 6-OH positions of both galactose and glucose residues.

- Synthesis : Sulfation achieved using sulfur trioxide-triethylamine complexes .

- Biological Relevance: Mimics sulfated glycosaminoglycans (GAGs) and is used to study mucopolysaccharidoses .

- Application: Diagnostic markers for lysosomal storage disorders .

Methyl Glycosides

- Example: Methyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside .

- Structural Difference: Methyl group replaces the benzyl group at the anomeric position.

- Synthesis: Synthesized via Koenigs-Knorr glycosylation .

- Biological Activity : Exhibits distinct NMR profiles ([α]D +8.0°, water) compared to benzyl derivatives, influencing receptor binding specificity .

Fucose-Containing Analogs

- Example: Benzyl 2-acetamido-3-O-(beta-L-fucopyranosyl)-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside .

- Structural Difference : Incorporates a beta-L-fucose residue at the 3-OH position of glucose.

- Synthesis: Glycosylation with fucopyranosyl bromide under mercury cyanide catalysis .

- Application : Models fucosylated glycans involved in cell adhesion and cancer metastasis .

Comparative Data Table

Key Research Findings

Synthetic Versatility : The benzyl group in the parent compound allows selective protection/deprotection, enabling modular synthesis of branched oligosaccharides .

Enzyme Specificity : Methylation at the 3-OH position () reduces substrate recognition by glycosyltransferases, highlighting the role of hydroxyl groups in enzyme binding .

Diagnostic Utility: Sulfated derivatives () exhibit high affinity for lysosomal enzymes, aiding in the detection of GAG metabolism disorders .

Biological Mimicry : Fucose-containing analogs () replicate natural glycan structures involved in leukocyte trafficking and tumor cell adhesion .

Biological Activity

Benzyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside is a complex carbohydrate compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological functions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 473.47 g/mol. The structure features a benzyl group, two acetamido groups, and glycosidic linkages that contribute to its biological properties.

Synthesis Methodologies

The synthesis of this compound typically involves glycosylation reactions using various glycosyl donors and acceptors. Notably, the use of mercuric cyanide as a catalyst in the glycosylation process has been reported to yield high stereoselectivity in the formation of the desired glycosides .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The following sections summarize key findings related to its biological activity.

Enzymatic Interactions

- Fucosyltransferase Activity : this compound acts as a substrate for fucosyltransferases, which are enzymes involved in the addition of fucose to glycoproteins. This interaction suggests potential roles in cell signaling and immune response modulation .

- Glycosidase Inhibition : Studies indicate that this compound can inhibit certain glycosidases, which are critical for carbohydrate metabolism. The inhibition of these enzymes can affect various physiological processes, including cellular communication and pathogen recognition .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key structural features of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside, and how do they influence its reactivity in glycosylation reactions?

- The compound contains a benzyl-protected reducing end, a β-D-galactopyranosyl moiety linked via a 1→4 glycosidic bond to a 2-acetamido-2-deoxy-α-D-glucopyranose core. The acetamido group at C2 stabilizes the glycosidic bond against hydrolysis, while the benzyl group enhances solubility in organic solvents for synthetic applications .

- Methodological Insight : Structural confirmation relies on NMR (e.g., , ) and mass spectrometry (e.g., MALDI-TOF MS). For example, NMR in DO typically shows characteristic δ values for acetamido protons (~2.0 ppm) and anomeric protons (~4.5–5.5 ppm) .

Q. What are the standard synthetic routes for preparing this compound, and what are their limitations?

- The compound is synthesized via enzymatic or chemical glycosylation. A common approach involves using glycosyltransferases (e.g., FUT5) with activated donors like GDP-fucose in buffered aqueous systems containing Mn, achieving yields of ~90% . Chemical synthesis often employs trichloroacetimidate donors under anhydrous conditions but requires protecting group strategies (e.g., benzyl, acetyl) to control regioselectivity .

- Limitations : Enzymatic methods face challenges in substrate specificity, while chemical routes require tedious purification (e.g., HILIC chromatography) to resolve stereoisomers .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis to improve yield and scalability for this compound?

- Methodological Answer :

- Enzyme Selection : Use immobilized FUT5 or engineered variants to enhance stability and reusability .

- Donor Stoichiometry : Optimize GDP-fucose donor-to-acceptor ratios (e.g., 3:1 molar excess) to minimize side reactions .

- Reaction Monitoring : Track progress via HPAEC-PAD or LC-MS to identify bottlenecks in glycosyltransferase activity .

- Purification : Employ semi-preparative HILIC columns with isocratic elution (e.g., 65% acetonitrile, 10 mM ammonium formate) for high-purity isolation .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., MALDI-TOF vs. NMR) when characterizing this compound?

- Case Example : Observed discrepancies between theoretical () and experimental () MALDI-TOF values may arise from adduct formation (e.g., Na) or isotopic distribution. Cross-validate with NMR to confirm glycosidic linkage patterns and rule out regioisomers .

- Methodology :

- Use - HSQC to map anomeric carbon-proton correlations (e.g., α vs. β linkages).

- Perform high-resolution ESI-MS to resolve mass accuracy within 5 ppm .

Q. What strategies are employed to study the biological activity of this compound, particularly its role in immunomodulation?

- Experimental Design :

- In Vitro Assays : Assess TNF-α inhibition in macrophage cell lines (e.g., RAW264.7) using ELISA, with dose-response curves (1–100 µM) to determine IC values .

- Structural Probes : Synthesize -labeled analogs (e.g., 6-sulfo-LacNAc derivatives) to track cellular uptake via metabolic labeling and fluorescence microscopy .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding affinity to lectins (e.g., galectin-3) or Toll-like receptors .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation of the benzyl group during prolonged synthetic steps?

- Solution :

- Use tert-butyldiphenylsilyl (TBDPS) or allyl ethers as temporary protecting groups for hydroxyls, which are stable under acidic/basic conditions .

- Avoid prolonged exposure to Pd/C (used in hydrogenolysis) by optimizing reaction times (<6 hrs) and monitoring via TLC .

Q. What chromatographic techniques are most effective for resolving closely related oligosaccharide derivatives of this compound?

- Advanced Methods :

- HILIC Chromatography : Effective for polar glycans using amide-bonded columns (e.g., Waters BEH Amide) with acetonitrile/ammonium formate gradients .

- Ion-Exchange : Use Q-Sepharose columns for sulfated derivatives, eluting with NaCl gradients (0–1 M) .

- Data Validation : Combine retention times with tandem MS/MS fragmentation (e.g., CID) to confirm structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.